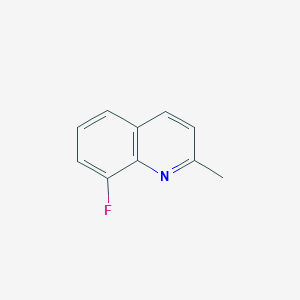
8-Fluoro-2-methylquinoline
Descripción general
Descripción
8-Fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H8FN . It has a molecular weight of 161.18 g/mol . The IUPAC name for this compound is 8-fluoro-2-methylquinoline . It is also known by other synonyms such as 2-Methyl-8-fluoroquinoline .
Synthesis Analysis
While specific synthesis methods for 8-Fluoro-2-methylquinoline were not found in the search results, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a fluorine atom at the 8th position and a methyl group at the 2nd position . The InChI code for this compound is InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9 (11)10 (8)12-7/h2-6H,1H3 .
Physical And Chemical Properties Analysis
8-Fluoro-2-methylquinoline has a molecular weight of 161.18 g/mol . It has an XLogP3 value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 160 .
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 8-Fluoro-2-methylquinoline, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
8-Fluoro-2-methylquinoline can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biological Activity
Fluoroquinolines, including 8-Fluoro-2-methylquinoline, exhibit remarkable biological activity. They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Medicine
Fluoroquinolines have found applications in medicine. For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .
Agriculture
A number of fluorinated quinolines, potentially including 8-Fluoro-2-methylquinoline, have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals .
Protein Degrader Building Blocks
8-Fluoro-2-methylquinoline-7-boronic acid, a derivative of 8-Fluoro-2-methylquinoline, is used as a building block in protein degrader research .
Laboratory Chemicals
8-Fluoro-2-methylquinoline is used in the manufacture of substances for scientific research and development .
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Nevertheless, quinoline derivatives are known to inhibit various enzymes, leading to their antibacterial, antineoplastic, and antiviral activities .
Biochemical Pathways
Quinoline derivatives are known to interfere with several biochemical pathways due to their enzyme inhibitory properties .
Pharmacokinetics
Quinoline derivatives are generally known for their good bioavailability .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It’s known that the stability and efficacy of quinoline derivatives can be influenced by factors such as temperature and storage conditions .
Safety and Hazards
While specific safety and hazard information for 8-Fluoro-2-methylquinoline was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHYMLQMBHHNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2F)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459729 | |
| Record name | 8-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-methylquinoline | |
CAS RN |
46001-36-9 | |
| Record name | 8-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these novel 8-fluoro-2-methylquinoline derivatives exert their antimycobacterial activity?
A1: While the exact mechanism is not fully elucidated in the research, in silico studies suggest that these derivatives function by inhibiting ATP synthase []. ATP synthase is an essential enzyme for energy production in bacteria, including Mycobacterium tuberculosis. By binding to this enzyme, the 8-fluoro-2-methylquinoline derivatives disrupt energy production, ultimately leading to bacterial death.
Q2: What structural modifications were made to the 8-fluoro-2-methylquinoline scaffold and how did these changes affect antimycobacterial activity?
A2: The researchers synthesized a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives []. This involved the introduction of an oxetane ring bearing various substituted benzyloxy groups at the 3-position of the 8-fluoro-2-methylquinoline core. These modifications led to variations in antimycobacterial activity, with some derivatives (9b, 9c, 9d, 9f, 9g, 9h, and 9i) exhibiting excellent potency with MIC values ranging from 3.41–12.23 μM against Mycobacterium tuberculosis H37Rv []. This highlights the importance of the oxetane ring and its substituents for enhancing antimycobacterial activity in this series.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



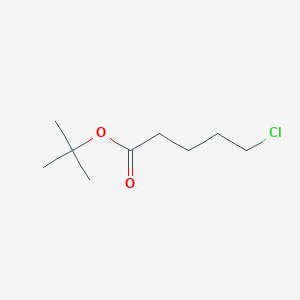

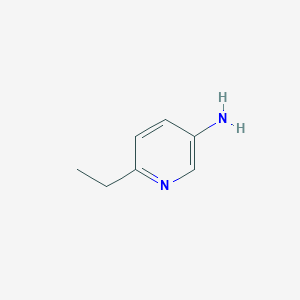
![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)


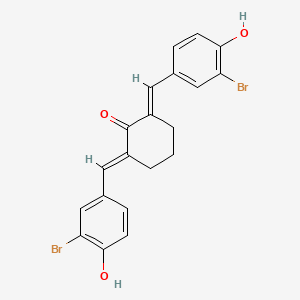
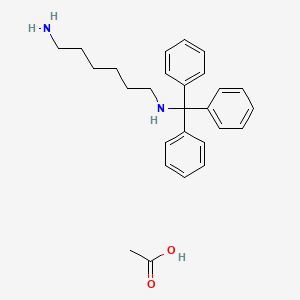

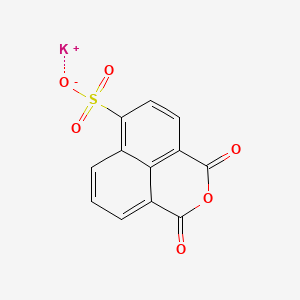

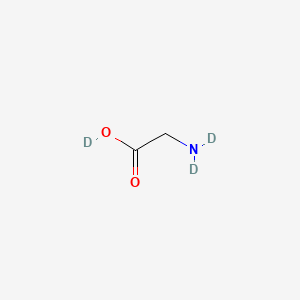

![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)